3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the Staudinger reaction, which uses electron-deficient aromatic azides such as 2,6-dichlorophenyl azide and triarylphosphines to form stable aza-ylides . This reaction proceeds rapidly and is applicable to chemical modification of proteins in living cells . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-5-nitro-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c21-14-5-4-6-15(22)19(14)24-17-9-8-12(25(27)28)11-13(17)18(20(24)26)16-7-2-1-3-10-23-16/h4-6,8-9,11,26H,1-3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDNVEWETALGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(N(C3=C2C=C(C=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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